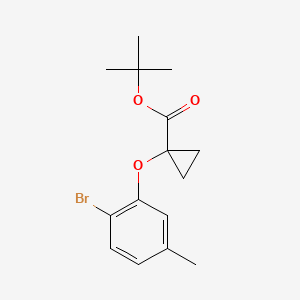
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a brominated phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-5-methylphenol with tert-butyl cyclopropanecarboxylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or acetone.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxycyclopropanecarboxylates.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclopropane ring are likely to play key roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-bromo-5-methylbenzoate
- Tert-butyl 1-(2-bromo-4-methylphenoxy)cyclopropanecarboxylate
- Tert-butyl 1-(2-chloro-5-methylphenoxy)cyclopropanecarboxylate
Uniqueness
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a brominated phenoxy group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19BrO3 |
|---|---|
Peso molecular |
327.21 g/mol |
Nombre IUPAC |
tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H19BrO3/c1-10-5-6-11(16)12(9-10)18-15(7-8-15)13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |
Clave InChI |
ILEWXMYPOXJHDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)OC2(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
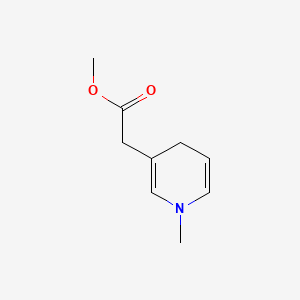
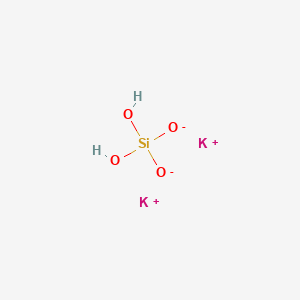

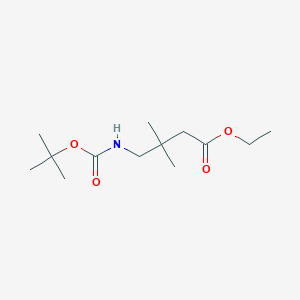
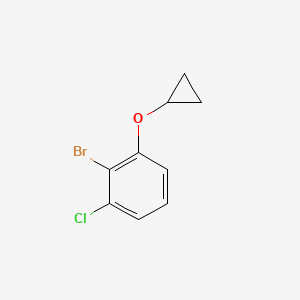
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
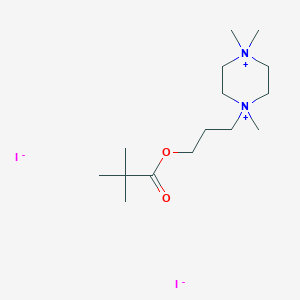
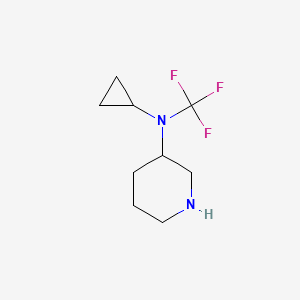
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
